molecular formula C22H18FN3OS B2818597 N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 942003-27-2

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2818597
CAS No.: 942003-27-2
M. Wt: 391.46
InChI Key: LODDBXXJLRTXND-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is a synthetic small molecule featuring a fluorinated benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The 6-fluoro-benzothiazole moiety is a key structural element in compounds investigated for targeting infectious diseases, with recent advances highlighting the significant anti-tubercular activity of novel benzothiazole derivatives against both drug-sensitive and resistant strains of Mycobacterium tuberculosis . The molecular architecture of this compound, which incorporates a disubstituted benzamide and a picolyl group, suggests potential for interaction with various enzymatic targets. Similar benzothiazole-(thio)urea and benzamide hybrids have been designed and synthesized as tools for probing biological mechanisms, showing promise in areas such as antimicrobial and anticancer research . Researchers can utilize this For Research Use Only (RUO) compound as a chemical probe to explore these mechanisms further, to develop new structure-activity relationship (SAR) models, or as a building block in the synthesis of more complex bioactive molecules. Its strict classification as RUO means it is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c1-14-6-7-16(11-15(14)2)21(27)26(13-18-5-3-4-10-24-18)22-25-19-9-8-17(23)12-20(19)28-22/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODDBXXJLRTXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine moiety is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyridine-based reagent.

    Final Coupling: The final step involves coupling the benzothiazole-pyridine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and other substituents on the benzothiazole ring can be substituted using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and enzyme activities.

    Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom and pyridine moiety can enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences and similarities are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Source
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide (Target) 6-fluoro-benzothiazolyl, 3,4-dimethylbenzamide, pyridinylmethyl Not explicitly reported Not specified N/A
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide 4,5-dichloro-benzothiazolyl, 3,5-dimethoxybenzamide Highest in P. guineense Found in plant extracts
Benthiavalicarb 6-fluoro-benzothiazolyl, carbamic acid, isopropyl 413.6 (CAS: 413615-35-7) Fungicide
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Fluorophenyl, chromen-4-one, pyrazolo-pyrimidine, isopropyl 589.1 (M+1) Not specified

Substituent Effects on Properties

  • Fluoro vs. Chloro Substitutions : The target compound’s 6-fluoro group on the benzothiazole ring likely enhances metabolic stability and lipophilicity compared to the dichloro-substituted analogue in P. guineense . Chloro groups increase molecular weight and may alter binding kinetics.
  • Pyridinylmethyl vs. In contrast, benthiavalicarb’s carbamic acid moiety contributes to its fungicidal activity via enzyme inhibition .
  • Dimethylbenzamide vs. Methoxybenzamide : The 3,4-dimethyl substitution on the benzamide in the target compound may improve membrane permeability relative to the polar 3,5-dimethoxy groups in the P. guineense analogue .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H15FN2S
  • Molecular Weight : 270.36 g/mol
  • IUPAC Name : this compound

This compound exhibits several biological activities attributed to its structural components:

  • Antimicrobial Activity : Compounds with benzothiazole moieties have been reported to possess antimicrobial properties. The fluorine substitution may enhance the lipophilicity and bioactivity, facilitating better membrane penetration and interaction with microbial targets.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenases (COX), which are crucial enzymes in the inflammatory pathway. This inhibition reduces the synthesis of pro-inflammatory prostaglandins.
  • Anticancer Potential : Benzothiazole derivatives have shown promise in targeting various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple pathways, including disruption of cell cycle progression.

Research Findings and Case Studies

Recent studies have focused on the synthesis and biological evaluation of benzothiazole derivatives similar to this compound. Below is a summary of key findings:

StudyCompoundActivityIC50 (µM)Reference
17aAntitubercular0.25
2R,S-3aAnti-inflammatory0.094
3DSM265Antimalarial0.5

Antitubercular Activity

A study highlighted that a related benzothiazole derivative exhibited significant antitubercular activity against Mycobacterium tuberculosis, with an IC50 value indicating effective inhibition of bacterial growth.

Anti-inflammatory Studies

In animal models, compounds structurally related to this compound demonstrated potent anti-inflammatory effects by significantly reducing edema in induced arthritis models.

Antimalarial Properties

Research on similar benzothiazole derivatives has shown promising results against Plasmodium falciparum, suggesting that modifications in the benzothiazole structure can lead to enhanced antimalarial activity.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-[(pyridin-2-yl)methyl]benzamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with functionalization of the benzothiazole core. Key steps include:

  • Fluorination : Introduction of the 6-fluoro group via electrophilic substitution or halogen exchange reactions under controlled temperatures (50–80°C) .
  • Amide Coupling : Use of coupling agents like EDCI/HOBt or DCC to link the benzothiazole and pyridylmethyl-benzamide moieties. Solvent choice (e.g., DMF or THF) impacts reaction efficiency .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate the product, monitored by TLC and NMR .
    Optimization Note : Reaction time and stoichiometry of pyridin-2-ylmethylamine must be calibrated to minimize by-products like unsubstituted benzamides .

Basic: How is structural validation performed for this compound?

Methodological Answer:
Structural confirmation relies on:

  • X-ray Crystallography : Single-crystal XRD analysis (e.g., using SHELXL ) resolves bond lengths and angles, particularly verifying the fluorine substitution on the benzothiazole ring and the pyridylmethyl orientation.
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at 3,4-dimethylbenzamide: δ ~2.2–2.5 ppm) and confirm regioselectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z ~435.15 for C₂₂H₁₉FN₃OS) .

Advanced: How do structural modifications (e.g., fluorine position, pyridine substitution) influence biological activity?

Methodological Answer:
Comparative studies on analogs reveal:

  • Fluorine Substituents : The 6-fluoro group enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., kinase targets) . Replacements (e.g., bromine) may alter activity due to steric effects .
  • Pyridine Position : Pyridin-2-ylmethyl vs. pyridin-3-ylmethyl groups affect hydrogen bonding with biological targets. Pyridin-2-yl derivatives show stronger π-π stacking in receptor models .
    Experimental Design : Parallel synthesis of analogs followed by in vitro assays (e.g., IC₅₀ measurements) and molecular docking (DFT or MD simulations) quantifies SAR trends .

Advanced: What computational methods are suitable for predicting the compound’s reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-31G* are used for accuracy .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions (e.g., with kinases) to assess binding stability. Solvation models (e.g., TIP3P) account for aqueous environments .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.2), guiding lead optimization .

Advanced: How can contradictory biological activity data across analogs be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) to reduce noise .
  • Structural Confounders : Verify purity (>95% by HPLC) and crystallinity (via PXRD) to exclude impurities or polymorphs .
  • Target Selectivity : Use proteome-wide profiling (e.g., kinome screens) to identify off-target effects .
    Case Study : A brominated analog showed reduced activity compared to the fluoro derivative due to altered binding kinetics, resolved via SPR analysis .

Basic: What analytical techniques are critical for monitoring reaction progress?

Methodological Answer:

  • HPLC-DAD : Tracks intermediate formation (e.g., retention time ~8.2 min for the benzothiazole precursor) .
  • In Situ IR Spectroscopy : Monitors carbonyl (C=O) and amine (N-H) peaks during amide coupling .
  • 19F NMR : Specifically tracks fluorinated intermediates, avoiding interference from non-fluorinated by-products .

Advanced: How is crystallographic data interpreted to resolve molecular conformation?

Methodological Answer:

  • SHELX Suite : Refinement with SHELXL identifies torsion angles (e.g., dihedral angle between benzothiazole and pyridine rings: ~75°) and validates disorder models.
  • Hydrogen Bonding Analysis : Intermolecular interactions (e.g., N–H⋯N or C–H⋯O) are mapped using Mercury software to explain packing motifs .
  • Twinned Data Handling : For challenging crystals, twin refinement (via TWINABS) resolves overlapping reflections .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., fluorination) .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for benzamide intermediates .
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) from DMF to reduce environmental impact without sacrificing yield .

Advanced: How does the compound’s electronic structure influence its spectroscopic properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Conjugation between benzothiazole and pyridine rings generates a λₘₐₐ ~270 nm (ε ~1.2×10⁴ M⁻¹cm⁻¹) .
  • Fluorescence Quenching : Electron-withdrawing fluorine reduces emission intensity compared to non-fluorinated analogs, useful in probe design .
  • DFT-Calculated Spectra : Match experimental IR/NMR data to validate computational models .

Basic: What are the compound’s stability profiles under varying conditions?

Methodological Answer:

  • Thermal Stability : TGA-DSC shows decomposition above 220°C, suggesting storage at ≤4°C .
  • Photodegradation : UV light exposure (254 nm) induces benzothiazole ring cleavage; amber vials are recommended .
  • Hydrolytic Stability : Stable in pH 5–7 buffers but degrades in alkaline conditions (pH >9) via amide hydrolysis .

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